2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research on structurally similar compounds to 2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has focused on understanding the crystal structures, fluorescence properties, and interaction with other molecules. For example, Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing that their crystal structures and fluorescence emissions are significantly influenced by protonation and interaction with host molecules Karmakar et al., 2007.
Synthesis Methodologies
The synthesis of complex quinoline derivatives, including those similar to this compound, has been an area of interest due to their potential therapeutic applications. Roberts, Joule, Bros, and Álvarez (1997) reported on the synthesis of Pyrrolo[4,3,2-de]quinolines from dimethoxyquinoline, highlighting the utility of these compounds in the formal total syntheses of various natural products Roberts et al., 1997.
Biological Activities
Studies have also explored the biological activities of compounds structurally related to this compound. For instance, Ambros, Angerer, and Wiegrebe (1988) synthesized methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives, evaluating their cytostatic activity in vitro against leukemia and mammary tumor cells Ambros et al., 1988.
Comparative Metabolism Studies
The metabolism of chloroacetamide herbicides, which share functional group similarities with this compound, has been compared in human and rat liver microsomes. Coleman, Linderman, Hodgson, and Rose (2000) discussed the complex metabolic pathways involved, suggesting potential implications for the metabolism of related compounds Coleman et al., 2000.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-4-2-3-5-16(15)24-11-18(22)19-13-7-8-14-12(10-13)6-9-17(21)20-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXOVUCSBIVPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.